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Abstract
This technical guide provides an in-depth overview of BMS-303141, a potent and cell-

permeable inhibitor of ATP-Citrate Lyase (ACLY). ACLY is a crucial enzyme that links

carbohydrate and lipid metabolism, making it a significant target in various physiological and

pathological processes, including metabolic disorders and cancer.[1][2] This document details

the chemical properties, mechanism of action, and applications of BMS-303141 as a research

tool. It includes a compilation of quantitative data, detailed experimental protocols, and

visualizations of relevant signaling pathways and workflows to facilitate its effective use in

laboratory settings.

Introduction to BMS-303141
BMS-303141 is a small molecule inhibitor of ATP-Citrate Lyase (ACLY), the enzyme

responsible for converting citrate into acetyl-CoA in the cytoplasm.[1] This cytosolic pool of

acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and

cholesterol.[1][3] By inhibiting ACLY, BMS-303141 effectively blocks these lipogenic pathways,

making it a valuable tool for studying cellular metabolism.[4] Its oral bioavailability and cell

permeability further enhance its utility in both in vitro and in vivo research models.[4]
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Property Value Reference

Chemical Name

3,5-Dichloro-2-hydroxy-N-(4-

methoxy[1,1'-biphenyl]-3-yl)-

benzenesulfonamide

Molecular Formula C₁₉H₁₅Cl₂NO₄S

Molecular Weight 424.3 g/mol

CAS Number 943962-47-8

Purity ≥98%

Solubility
Soluble to 10 mM in DMSO

and to 50 mM in ethanol
[4]

Storage Store at -20°C [5]

Mechanism of Action
BMS-303141 acts as a potent inhibitor of human recombinant ACLY.[4] The primary

mechanism involves the blockade of the enzyme's catalytic activity, thereby reducing the

production of cytosolic acetyl-CoA.[6] This reduction in acetyl-CoA availability has downstream

effects on fatty acid and cholesterol synthesis, as well as on histone acetylation, a key

epigenetic modification.[3][6]

Quantitative Data
The following tables summarize the key quantitative parameters of BMS-303141's activity from

various studies.

In Vitro Efficacy
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Parameter Cell Line / System Value Reference

IC₅₀ (ACLY inhibition)
Human recombinant

ACL
0.13 μM [4][5][7][8]

IC₅₀ (Lipid Synthesis) HepG2 cells 8 μM [4][5][8]

Cytotoxicity General
No cytotoxicity up to

50 μM
[4][5][8]

IC₅₀ (Cell Growth) HL-60 AML cells ~10-20 μM (72h) [9]

In Vivo Efficacy and Dosing
Animal Model Dosing Regimen Observed Effects Reference

Mouse model of

hyperlipidemia
Not specified

Lowered plasma

glucose and

triglycerides

[4]

Mice with HepG2

xenografts

5 mg/kg/day (p.o.) for

8 days

Inhibited liver cancer

cell growth
[7]

Spontaneous type 2

diabetic mice (db/db)

50 mg/kg/day (p.o.)

for 30 days

Reduced serum lipids

and renal lipogenic

enzymes

[6][7]

High-fat diet mouse

model

10-100 mg/kg/day

(p.o.)

Suppressed

osteoclast formation
[6]

LPS-induced

endotoxemia in mice

50 mg/kg

(pretreatment)

Inhibited increased

phosphorylated ACLY

and reduced plasma

cytokines

[10]

Signaling Pathways and Experimental Workflows
ACLY's Central Role in Metabolism
ACLY is a pivotal enzyme that connects glucose metabolism (glycolysis and the TCA cycle) to

the synthesis of fatty acids and cholesterol. The diagram below illustrates this central role.
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ACLY as a central hub in cellular metabolism.

Oncogenic Signaling and ACLY
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In cancer cells, oncogenic pathways such as PI3K/AKT and Src family kinases can activate

ACLY, linking cell growth signals to the metabolic reprogramming necessary for proliferation.
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Regulation of ACLY by oncogenic signaling pathways.

Experimental Workflow: Investigating ACLY Inhibition in
Cancer Cells
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The following diagram outlines a typical workflow for studying the effects of BMS-303141 on

cancer cell lines.

Start: Cancer Cell Culture
(e.g., HepG2, Huh-7)

Treat with BMS-303141
(Dose-response & Time-course)

Cell Proliferation Assay
(e.g., MTT, Alamar Blue)

Lipid Synthesis Assay
(e.g., [14C]-acetate incorporation)

Western Blot Analysis
(ACLY, p-ACLY, downstream markers)

Apoptosis Assay
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Workflow for in vitro evaluation of BMS-303141.

Detailed Experimental Protocols
Cell Culture and Treatment

Cell Lines: HepG2, Huh-7, or other relevant cell lines are cultured in appropriate media (e.g.,

DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-

streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

BMS-303141 Preparation: A stock solution of BMS-303141 is prepared in DMSO (e.g., 10

mM) and stored at -20°C.[4] For experiments, the stock solution is diluted to the desired final

concentrations in the cell culture medium. Ensure the final DMSO concentration does not

exceed a level that affects cell viability (typically <0.1%).

Cell Viability/Proliferation Assay
Seeding: Cells are seeded in 96-well plates at a density of 3 x 10³ cells per well and allowed

to adhere for 24 hours.[7]
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Treatment: The medium is replaced with fresh medium containing various concentrations of

BMS-303141 (e.g., 0-80 μM).[7]

Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72, 96 hours).[7]

Measurement: Cell viability is assessed using a standard method such as the MTT or Alamar

Blue assay according to the manufacturer's instructions. Absorbance is read using a

microplate reader.

Inhibition of Total Lipid Synthesis Assay
Cell Culture: HepG2 cells are plated and allowed to adhere.

Treatment: Cells are incubated with BMS-303141 for a specified duration (e.g., 6 hours).[8]

Radiolabeling: [¹⁴C]-acetate or [¹⁴C]-alanine is added to the culture medium for the final

hours of incubation (e.g., the last 4 hours).[8]

Lipid Extraction: Cells are washed with PBS, and lipids are extracted using a suitable solvent

system (e.g., chloroform:methanol).

Analysis: The incorporation of the radiolabel into the total lipid fraction is measured by thin-

layer chromatography (TLC) and scintillation counting.[8]

Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to verify the direct engagement of BMS-303141 with ACLY in a

cellular context.[11][12]

Cell Treatment: Intact cells are treated with either BMS-303141 or a vehicle control.

Heating: The cell suspensions are heated to various temperatures to induce protein

denaturation and aggregation.

Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing stabilized, non-

aggregated proteins) is separated from the precipitated fraction by centrifugation.
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Detection: The amount of soluble ACLY at each temperature is determined by Western

blotting or other protein detection methods.[11][12] Ligand binding is indicated by an

increase in the thermal stability of ACLY in the BMS-303141-treated samples compared to

the control.

Applications in Research
BMS-303141 is a versatile research tool with applications in several fields:

Cancer Biology: To investigate the reliance of cancer cells on de novo lipogenesis for

proliferation and survival.[3][13][14] It has been used to study various cancers, including

hepatocellular carcinoma, prostate cancer, and T-cell lymphoma.[13][14]

Metabolic Diseases: To explore the role of ACLY in hyperlipidemia, type 2 diabetes, and non-

alcoholic fatty liver disease.[6][7][15]

Immunology and Inflammation: To study the link between cellular metabolism and immune

cell function and inflammatory responses.[10] For instance, it has been shown to reverse

LPS-induced upregulation of adhesion molecules in endothelial cells.[7]

Neuroscience: To investigate the role of ACLY in the synthesis of acetylcholine, a key

neurotransmitter.[16]

Conclusion
BMS-303141 is a well-characterized, potent, and specific inhibitor of ACLY. Its utility as a

research tool is underscored by its cell permeability and oral bioavailability, allowing for a broad

range of in vitro and in vivo studies. This guide provides essential information and protocols to

aid researchers in designing and executing experiments to probe the multifaceted functions of

ACLY in health and disease. As our understanding of the intricate connections between

metabolism and other cellular processes grows, tools like BMS-303141 will remain

indispensable for dissecting these complex biological systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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